molecular formula C39H35NO5S B2431363 Fmoc-L-HCys(Mmt)-OH CAS No. 887644-62-4

Fmoc-L-HCys(Mmt)-OH

Cat. No.: B2431363
CAS No.: 887644-62-4
M. Wt: 629.77
InChI Key: PVIDVOXNTFAMDB-BHVANESWSA-N
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Description

Fmoc-L-HCys(Mmt)-OH is a modified amino acid derivative used extensively in peptide synthesis. The compound consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group, and a 4-methoxytrityl (Mmt) protecting group attached to the thiol group of L-homocysteine. These protecting groups are crucial in solid-phase peptide synthesis, allowing for selective deprotection and subsequent coupling reactions.

Scientific Research Applications

Fmoc-L-HCys(Mmt)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Drug Development: Utilized in the synthesis of peptide-based drugs and therapeutic agents.

    Bioconjugation: Employed in the conjugation of peptides to other biomolecules for research and diagnostic purposes.

    Material Science: Used in the development of peptide-based materials with unique properties.

Mechanism of Action

Target of Action

Fmoc-L-HCys(Mmt)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences that are being synthesized. The role of this compound is to protect the cysteine thiol group during the synthesis process, facilitating the creation of complex disulfide-rich peptides .

Mode of Action

This compound operates by protecting the cysteine thiol group during the peptide synthesis process . This protection is crucial as it prevents unwanted reactions from occurring during the synthesis process. Once the peptide synthesis is complete, the protecting group can be removed, revealing the original cysteine thiol group .

Biochemical Pathways

The use of this compound in peptide synthesis involves a biochemical pathway known as Fmoc/tBu solid-phase synthesis . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The compound plays a crucial role in this pathway by protecting the cysteine thiol group, enabling the synthesis of complex peptides .

Pharmacokinetics

The use of this compound allows for the precise control over the peptide synthesis process, which can influence the final structure and, therefore, the bioavailability of the synthesized peptides .

Result of Action

The use of this compound results in the successful synthesis of complex disulfide-rich peptides . These peptides can have a variety of molecular and cellular effects, depending on their specific amino acid sequence. The precise control over the synthesis process afforded by this compound allows for the creation of peptides with specific desired effects .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the choice of solvents used in the peptide synthesis process can impact the effectiveness of the compound .

Future Directions

The future directions of “Fmoc-L-HCys(Mmt)-OH” could involve its continued use in scientific research, particularly in the field of peptide and protein synthesis . Its role as a protecting group makes it a valuable tool in scientific investigations, offering insights into various aspects of biological processes and molecular interactions .

Biochemical Analysis

Biochemical Properties

Fmoc-L-HCys(Mmt)-OH participates in biochemical reactions involved in peptide synthesis . The Fmoc group is removed under basic conditions, allowing the free amino group to participate in peptide bond formation . The Mmt group can be removed under mildly acidic conditions, freeing the thiol group for further reactions . The unique properties of this compound enable the synthesis of complex disulfide-rich peptides .

Cellular Effects

The cellular effects of this compound are primarily related to its role in peptide synthesis . The peptides synthesized using this compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . The specific effects would depend on the nature of the synthesized peptide.

Molecular Mechanism

The molecular mechanism of this compound is based on its role in peptide synthesis . The Fmoc group is removed under basic conditions, allowing the amino group to participate in peptide bond formation . The Mmt group can be removed under mildly acidic conditions, freeing the thiol group for disulfide bond formation or other reactions .

Temporal Effects in Laboratory Settings

The stability of this compound is crucial for its use in peptide synthesis . It is stable under the conditions used in solid-phase peptide synthesis, allowing for the stepwise assembly of complex peptides . The long-term effects of this compound on cellular function would depend on the nature of the synthesized peptide.

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis . It serves as a building block for the synthesis of complex peptides . The metabolic effects of this compound would depend on the nature of the synthesized peptide.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-HCys(Mmt)-OH typically involves the protection of the amino and thiol groups of L-homocysteine. The amino group is protected using the fluorenylmethyloxycarbonyl (Fmoc) group, while the thiol group is protected using the 4-methoxytrityl (Mmt) group. The process involves the following steps:

    Fmoc Protection: The amino group of L-homocysteine is reacted with Fmoc-chloride in the presence of a base such as sodium carbonate to form Fmoc-L-HCys.

    Mmt Protection: The thiol group of Fmoc-L-HCys is then protected by reacting with 4-methoxytrityl chloride in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques are common in industrial settings to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: Fmoc-L-HCys(Mmt)-OH undergoes various chemical reactions, including:

    Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Mmt group can be deprotected using mild acidic conditions like 1-3% trifluoroacetic acid (TFA) in dichloromethane (DCM) with triethylsilane (TES).

    Coupling Reactions: The deprotected amino and thiol groups can participate in peptide bond formation and disulfide bond formation, respectively.

Common Reagents and Conditions:

    Fmoc Deprotection: Piperidine in dimethylformamide (DMF).

    Mmt Deprotection: 1-3% TFA in DCM-TES.

    Coupling Reagents: Carbodiimides (e.g., DIC), uronium salts (e.g., HATU), and phosphonium salts (e.g., PyBOP).

Major Products:

    Peptide Chains: Formation of peptide chains through amide bond formation.

    Disulfide Bonds: Formation of disulfide bonds between cysteine residues.

Comparison with Similar Compounds

    Fmoc-L-Cys(Trt)-OH: Similar to Fmoc-L-HCys(Mmt)-OH but uses a trityl (Trt) group for thiol protection.

    Fmoc-L-Cys(Acm)-OH: Uses an acetamidomethyl (Acm) group for thiol protection.

    Fmoc-L-Cys(StBu)-OH: Uses a tert-butylthio (StBu) group for thiol protection.

Uniqueness: this compound is unique due to the specific combination of Fmoc and Mmt protecting groups, which provide distinct advantages in terms of stability and selective deprotection. The Mmt group is particularly advantageous for its mild deprotection conditions, making it suitable for sensitive peptide synthesis applications.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(4-methoxyphenyl)-diphenylmethyl]sulfanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H35NO5S/c1-44-30-22-20-29(21-23-30)39(27-12-4-2-5-13-27,28-14-6-3-7-15-28)46-25-24-36(37(41)42)40-38(43)45-26-35-33-18-10-8-16-31(33)32-17-9-11-19-34(32)35/h2-23,35-36H,24-26H2,1H3,(H,40,43)(H,41,42)/t36-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVIDVOXNTFAMDB-BHVANESWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H35NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

629.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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